molecular formula C10H8BrClN2O B13698019 2-(4-Bromo-3-chlorophenyl)imidazole-5-methanol

2-(4-Bromo-3-chlorophenyl)imidazole-5-methanol

Cat. No.: B13698019
M. Wt: 287.54 g/mol
InChI Key: FMXKLIDEABGXAM-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chlorophenyl)imidazole-5-methanol is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-chlorophenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole compound .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-component reactions under different conditions, including the use of catalysts and green chemistry techniques . These methods aim to optimize synthetic efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-chlorophenyl)imidazole-5-methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . Reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-chlorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Bromo-3-chlorophenyl)imidazole-5-methanol include other substituted imidazoles such as 4-bromo-2-(3-chlorophenyl)-1H-imidazole .

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties.

Properties

Molecular Formula

C10H8BrClN2O

Molecular Weight

287.54 g/mol

IUPAC Name

[2-(4-bromo-3-chlorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H8BrClN2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14)

InChI Key

FMXKLIDEABGXAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(N2)CO)Cl)Br

Origin of Product

United States

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